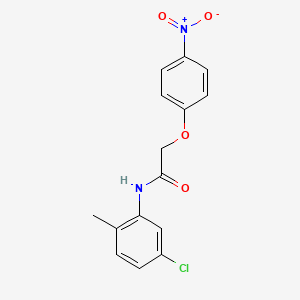

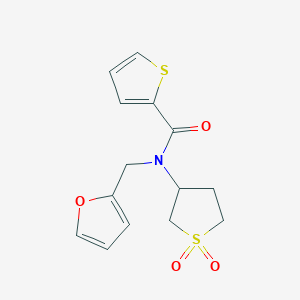

N-(4-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or, in some cases, the amidation of sulfonyl chlorides with ammonia gas. For compounds similar to N-(4-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide, this process may include the initial formation of the thiophene sulfonamide backbone followed by subsequent aromatic substitution to introduce the methoxyphenyl group. The synthesis route is characterized by the use of conditions that favor the formation of the desired sulfonamide linkage while minimizing side reactions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including this compound, is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, in addition to X-ray crystallography. These techniques provide insights into the bonding nature, the geometry of the molecule, and the spatial arrangement of its functional groups. The sulfonamide linkage influences the electronic distribution within the molecule, impacting its chemical reactivity and biological activity.

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including sulfonation, nitration, and coupling reactions. Their chemical properties are influenced by the nature of the substituents on the aromatic or heteroaromatic rings. The presence of electron-donating or withdrawing groups can affect the acidity of the sulfonamide hydrogen, the reactivity of the sulfonamide nitrogen, and the overall stability of the molecule.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined by the molecular structure and the presence of functional groups that can engage in hydrogen bonding and other intermolecular interactions.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are largely defined by the sulfonamide group. The sulfonamide nitrogen is a site for potential hydrogen bonding, which can be critical for biological activity. The strength of the S-N bond and the electronic properties of the attached aryl or heteroaryl groups influence the reactivity of sulfonamides towards nucleophilic and electrophilic attack.

References

Chohan, Z., & Shad, H. (2011). Sulfonamide-derived compounds and their transition metal complexes: synthesis, biological evaluation and X-ray structure of 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate. Applied Organometallic Chemistry, 25(8), 591-600. Consensus.

Owa, T., Yokoi, A., Yamazaki, K., Yoshimatsu, K., Yamori, T., & Nagasu, T. (2002). Array-based structure and gene expression relationship study of antitumor sulfonamides including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide. Journal of Medicinal Chemistry, 45(22), 4913-4922. Consensus.

Abbasi, M., Abbasi, M., Hassan, M., Aziz‐ur‐Rehman, Siddiqui, S. Z., Shah, S. A., Raza, H., & Seo, S. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease. PeerJ, 6. Consensus.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-9-8-13(10(2)18-9)19(15,16)14-11-4-6-12(17-3)7-5-11/h4-8,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKCHWJBRGGQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5532797.png)

![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5532820.png)

![N-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5532826.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5532831.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5532836.png)

![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5532845.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)

![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)

![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)